REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1)[CH3:2].[Cl-].[NH4+:11].[C-:12]#[N:13].[Na+].N>CO.O>[NH2:11][C:6]1([C:12]#[N:13])[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4-amino-4-cyano-1-ethyl piperazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-hydroxy-4-cyano-1-ethyl piperazine
|
Quantity
|
7.67 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Rotary evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
ADDITION
|
Details
|
This mixture of products
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The methanol and excess ammonia were removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the residue was cooled
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCN(CC1)CC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.762 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |